molecular formula C10H14N2 B1403345 (1-(Pyridin-2-yl)cyclobutyl)methanamine CAS No. 1228994-77-1

(1-(Pyridin-2-yl)cyclobutyl)methanamine

货号: B1403345
CAS 编号: 1228994-77-1
分子量: 162.23 g/mol
InChI 键: RDWGGRZPPAFBSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-(Pyridin-2-yl)cyclobutyl)methanamine (CAS 1228994-77-1) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol, features a cyclobutane ring directly linked to both a methanamine group and a pyridin-2-yl ring system . This unique structure makes it a valuable intermediate for the synthesis of more complex molecules. Its primary research application is as a precursor in the development of potential therapeutic agents. Patent literature identifies this specific amine, or closely related derivatives incorporating the 1-(pyridin-2-yl)cyclobutyl) scaffold, as a key intermediate in the synthesis of compounds investigated for a range of conditions, including neuromuscular diseases and metabolic syndromes . For instance, it is utilized in the construction of molecules designed to act as fast skeletal muscle troponin activators . The compound is typically supplied as a liquid and should be stored at -10 °C to maintain stability . As a specialized research chemical, this compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the Safety Data Sheet (SDS) for detailed handling and safety information .

属性

IUPAC Name

(1-pyridin-2-ylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWGGRZPPAFBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Scheme

  • Starting materials :

    • Cyanohydrin derivative (bearing a cyclobutyl moiety)
    • Pyridin-2-yl-methylamine or its hydrochloride salt
  • Reagents and conditions :

    • Organic tertiary amine base, typically 1,4-diazabicyclo[2.2.2]octane (DABCO)
    • Reducing agent: sodium cyanoborohydride (NaBH3CN) or other boron hydrides
    • Solvent: alcoholic medium, commonly methanol
    • Temperature: ambient (room temperature)
    • Optional additives: iron sulfate (FeSO4·7H2O) to suppress side reactions

Mechanistic Notes

  • The cyanohydrin reacts with the primary amine to form an imine intermediate.
  • The imine is subsequently reduced in situ by sodium cyanoborohydride, yielding the desired amine product.
  • The reaction medium is rendered basic by DABCO to facilitate imine formation and stabilize intermediates.
  • Iron sulfate or other metal salts are added to complex cyanide ions released during the reaction, preventing side reactions and improving purity.

Detailed Reaction Parameters and Optimization

Parameter Description / Typical Conditions Notes
Solvent Methanol or other alcohols Alcoholic medium stabilizes intermediates
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO) Maintains basic pH, promotes amination
Reducing agent Sodium cyanoborohydride (NaBH3CN) Mild reductant selective for imines
Temperature Room temperature (~20-25 °C) Avoids decomposition, side reactions
Additives Iron sulfate (FeSO4·7H2O) Suppresses cyanide-related side reactions
Reaction time Several hours (typically 12-24 h) Ensures complete conversion
Work-up Extraction with dichloromethane, washing with water Purification via decantation and drying

Stepwise Synthetic Route Summary

Step Description Key Reagents/Conditions
1 Synthesis of cyanohydrin intermediate bearing cyclobutyl moiety From corresponding ketone precursor
2 Reductive amination of cyanohydrin with pyridin-2-yl-methylamine (or hydrochloride salt) DABCO, NaBH3CN, methanol, room temperature
3 Addition of iron sulfate to suppress side reactions FeSO4·7H2O
4 Work-up: extraction, washing, decolorization with silica and animal charcoal, evaporation to dryness Dichloromethane, water, silica, animal charcoal

Research Findings and Advantages

  • Selectivity : The use of sodium cyanoborohydride allows selective reduction of imines over other functional groups, minimizing by-products.
  • Mild Conditions : Room temperature operation preserves sensitive functional groups and reduces energy consumption.
  • Operational Simplicity : The one-pot reductive amination avoids isolation of unstable intermediates, improving overall yield.
  • Additive Use : Iron sulfate effectively complexes cyanide ions, preventing secondary side reactions that can complicate purification.
  • Scalability : The method is amenable to scale-up, as demonstrated in patent literature, making it suitable for pharmaceutical manufacturing.

Summary Table of Methodological Features

Feature Description Impact on Synthesis
Reaction type Reductive amination Efficient C–N bond formation
Reducing agent Sodium cyanoborohydride Mild, selective, stable in alcoholic media
Base DABCO (tertiary amine) Enhances imine formation, maintains basic pH
Solvent Methanol (alcoholic medium) Stabilizes reaction intermediates
Temperature Ambient (room temperature) Preserves functional groups, energy efficient
Additives Iron sulfate Suppresses cyanide side reactions
Work-up Extraction, washing, decolorization Purifies product, removes impurities

Additional Notes

  • The primary amine starting material can be used as its hydrochloride salt to improve handling and stability.
  • The method can be adapted to synthesize various substituted pyridin-2-yl-methylamine derivatives by varying substituents on the pyridine or cyclobutyl moieties.
  • The described method replaces older multi-step syntheses involving epoxide intermediates and other more complex transformations, offering a more direct and efficient route.

化学反应分析

Types of Reactions: (1-(Pyridin-2-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives .

科学研究应用

Chemistry: In chemistry, (1-(Pyridin-2-yl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

作用机制

The mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes .

相似化合物的比较

Table 1: Comparative Properties of this compound and Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Physical State Storage Temp. Applications/Notes
This compound 1228994-77-1 C₁₀H₁₄N₂ 162.23 Pyridin-2-yl Liquid -10°C Pharmaceutical intermediates
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine - C₁₀H₂₀N₃ 182.29 4-Methylpiperazine - - Used in p97 ATPase inhibitor synthesis
[1-(Propan-2-yloxy)cyclobutyl]methanamine 1596883-74-7 C₈H₁₇NO 143.23 Isopropoxy Liquid 4°C Potential solubility modifier
[1-(Pyridin-2-yl)cyclopentyl]methanamine 1176042-23-1 C₁₁H₁₆N₂ 176.30 Cyclopentyl + pyridin-2-yl Discontinued - Lab use only; discontinued
[1-(5-Propylthiophen-2-yl)cyclobutyl]methanamine 2229365-32-4 C₁₂H₁₉NS 209.35 Thiophene + propyl - - Electronic applications (N/A data)
[1-(4-Fluorophenyl)cyclobutyl]methanamine 1017462-08-6 C₁₁H₁₄FN 179.23 4-Fluorophenyl - - Predicted bp: 253.3°C

Structural and Functional Differences

  • Substituent Effects :

    • The 4-methylpiperazine group in [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine increases basicity and solubility, making it suitable for enzyme inhibition studies (e.g., p97 ATPase inhibitors) .
    • Fluorophenyl and isopropoxy substituents ([1-(4-Fluorophenyl)cyclobutyl]methanamine and [1-(Propan-2-yloxy)cyclobutyl]methanamine) modulate lipophilicity and metabolic stability, critical for pharmacokinetics .

Physicochemical Properties

  • Boiling/Melting Points: The fluorophenyl derivative has a predicted boiling point of 253.3°C, higher than the parent compound (data unavailable), likely due to stronger intermolecular forces from the aromatic fluorine .
  • Solubility and Storage :

    • The parent compound’s liquid state and -10°C storage contrast with the isopropoxy analog’s storage at 4°C , suggesting differences in volatility or decomposition sensitivity .

生物活性

(1-(Pyridin-2-yl)cyclobutyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutyl group attached to a pyridine ring, which is known to influence its biological activity. The compound can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H12_{12}N2_2
  • Molecular Weight : 160.22 g/mol

Research indicates that this compound may interact with various biological targets, potentially modulating key biochemical pathways. The presence of the pyridine moiety is crucial for its interaction with enzymes and receptors involved in cellular signaling.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve:

  • Inhibition of Cell Proliferation : The compound has been reported to reduce cell viability in cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : It affects pathways such as the PI3K/Akt and MAPK signaling pathways, which are pivotal in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the substituents on the pyridine ring or modifications to the cyclobutyl group can significantly alter its potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : Modifications at the 2-position of the pyridine ring enhance binding affinity to target proteins.
  • Cyclobutyl Modifications : Alterations to the cyclobutyl structure can improve solubility and bioavailability, which are essential for therapeutic efficacy.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)5.6Induces apoptosis
A549 (Lung)3.4Inhibits proliferation
HeLa (Cervical)4.8Cell cycle arrest observed

In Vivo Studies

Animal models have also been utilized to assess the pharmacokinetics and therapeutic effects of this compound:

  • Model : Murine xenograft model
  • Dosage : Administered at 50 mg/kg body weight
  • Results : Significant tumor reduction observed after 21 days of treatment.

常见问题

Basic: What are the optimal synthetic routes for (1-(Pyridin-2-yl)cyclobutyl)methanamine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, describes a route using (1-(4-methylpiperazin-1-yl)cyclobutyl)methanamine as a precursor, reacting with propargyl bromide under basic conditions (K₂CO₃/THF). Key intermediates are characterized via:

  • ¹H/¹³C NMR : To confirm cyclobutane ring geometry and pyridine substitution patterns (e.g., δ 8.5–8.6 ppm for pyridin-2-yl protons) .
  • ESI-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity .
  • Elemental analysis : For empirical formula validation (e.g., C, H, N content within ±0.3% of theoretical values) .

Basic: How can spectroscopic and crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

  • NMR Titrations : Monitor chemical shift changes in pyridin-2-yl protons (δ ~8.5 ppm) upon protonation or metal coordination to confirm ligand behavior .
  • X-ray Crystallography : Use programs like SHELX ( ) to refine cyclobutane ring puckering (e.g., envelope or twist conformations) and bond angles. For example, SHELXL can handle high-resolution data for small molecules, resolving disorders in cyclobutane substituents .
  • HRMS : Validate molecular formulas with <2 ppm mass error, critical for distinguishing isomers (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) .

Advanced: How does this compound perform as a ligand in transition-metal catalysis?

Methodological Answer:
The compound’s pyridyl and cyclobutane groups enable steric and electronic tuning of metal complexes. demonstrates similar ligands in click chemistry and catalytic C–H activation:

  • Steric Effects : Cyclobutane’s constrained geometry can reduce undesired side reactions (e.g., β-hydride elimination in palladium catalysis).
  • Electronic Effects : Pyridin-2-yl’s σ-donor/π-acceptor properties stabilize metals like Cu(I) or Ru(II), enhancing catalytic turnover in azide-alkyne cycloadditions .
  • Experimental Optimization : Vary substituents (e.g., electron-withdrawing groups on pyridine) and monitor reaction yields via HPLC or GC-MS .

Advanced: What computational strategies predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP, ) to calculate HOMO/LUMO energies, predicting redox behavior. For example, exact-exchange terms improve accuracy for pyridine-containing systems .
  • Molecular Dynamics (MD) : Simulate cyclobutane ring flexibility under thermal stress to assess conformational stability in solution .
  • Docking Studies : Model interactions with biological targets (e.g., ATPases in PROTACs) using PyMOL or AutoDock, leveraging the ligand’s amine for hydrogen bonding .

Advanced: How can contradictions in biological activity data be analyzed for this compound?

Methodological Answer:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects, as seen in PROTAC-related studies ( ).
  • Off-Target Screening : Use SPR or thermal shift assays to rule out nonspecific binding to unrelated proteins .
  • Metabolic Stability Assays : Compare half-lives in microsomal preparations (e.g., human liver microsomes) to clarify discrepancies in cellular vs. in vivo efficacy .

Advanced: What role does this compound play in PROTAC design?

Methodological Answer:
The compound serves as a linker or E3 ligase-binding moiety in PROTACs ( ):

  • Linker Design : Cyclobutane’s rigidity improves proteasome recruitment efficiency by spacing warhead and E3 ligase ligand optimally.
  • Structure-Activity Relationship (SAR) : Modify the pyridin-2-yl group (e.g., fluorination at C6) to enhance binding to kinases like p97 ( ).
  • In Vivo Validation : Use pharmacokinetic profiling (e.g., plasma clearance, tissue distribution) to optimize bioavailability for neurodegenerative disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Pyridin-2-yl)cyclobutyl)methanamine
Reactant of Route 2
(1-(Pyridin-2-yl)cyclobutyl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。